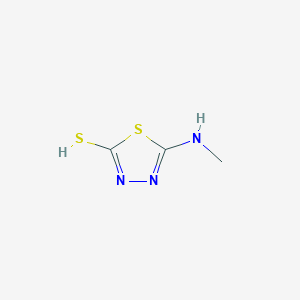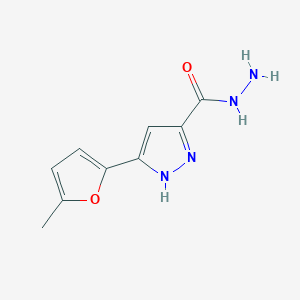
5-(methylamino)-1,3,4-thiadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylamino)-1,3,4-thiadiazole-2-thiol: is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and catalysts would be common to achieve the desired efficiency.
化学反応の分析
Types of Reactions: 5-(Methylamino)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiadiazole ring or the methylamino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified thiadiazole derivatives.
Substitution: Functionalized thiadiazole compounds with varied properties.
科学的研究の応用
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls and inhibit enzyme activity.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: In industrial applications, 5-(methylamino)-1,3,4-thiadiazole-2-thiol is used in the development of dyes, pigments, and corrosion inhibitors. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of 5-(methylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular function. The pathways involved may include oxidative stress response, apoptosis, and signal transduction.
類似化合物との比較
- 5-(Methylamino)-1,3,4-thiadiazole-2-sulfonic acid
- 5-(Methylamino)-1,3,4-thiadiazole-2-carboxylic acid
- 5-(Methylamino)-1,3,4-thiadiazole-2-amine
Comparison: Compared to its analogs, 5-(methylamino)-1,3,4-thiadiazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential applications. The thiol group allows for the formation of disulfide bonds, enhancing its utility in biological and chemical systems. Additionally, the methylamino group provides a site for further functionalization, making it a versatile compound for various research and industrial applications.
特性
IUPAC Name |
5-(methylamino)-1,3,4-thiadiazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2/c1-4-2-5-6-3(7)8-2/h1H3,(H,4,5)(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRAYTPNXKJWAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NN=C(S1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(4-Pentylcyclohexyl)phenyl]phenol](/img/structure/B7760076.png)


![2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B7760100.png)





![2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]acetic acid](/img/structure/B7760144.png)

